4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
Preparation Methods
The synthesis of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: Known for their diverse biological activities.
8-Hydroxyquinoline: Used in metal complex formation and light-emitting applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-9-10-21-18(15)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYODCLXSUIPVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=C(C=CC3=N1)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.